molecular formula C20H13ClN2O B2645559 3-(3-Chlorophenyl)imino-1-phenylindol-2-one CAS No. 303984-49-8

3-(3-Chlorophenyl)imino-1-phenylindol-2-one

Cat. No.: B2645559
CAS No.: 303984-49-8
M. Wt: 332.79
InChI Key: USPOXDNSVVNQGP-QOCHGBHMSA-N
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Description

3-(3-Chlorophenyl)imino-1-phenylindol-2-one is a synthetic indole derivative intended for research use. Indole-based compounds represent a significant area of investigation in medicinal chemistry due to their wide range of potential biological activities . Researchers are exploring such structures for various applications, including as inhibitors of tubulin polymerization, a mechanism relevant to anticancer drug development . The specific structural features of this compound—including the 3-chlorophenyl and phenyl substituents—make it a valuable intermediate or target molecule for structure-activity relationship (SAR) studies. It is suitable for use in high-throughput screening assays, organic synthesis of novel bioactive molecules, and biochemical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chlorophenyl)imino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-14-7-6-8-15(13-14)22-19-17-11-4-5-12-18(17)23(20(19)24)16-9-2-1-3-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPOXDNSVVNQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC(=CC=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)imino-1-phenylindol-2-one typically involves the reaction of 3-chlorophenyl isocyanate with 1-phenylindole-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high yield of pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality and yield. The final product is typically isolated through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)imino-1-phenylindol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)imino-1-phenylindol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The following table highlights key structural differences and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
3-(3-Chlorophenyl)imino-1-phenylindol-2-one (Target) 1-Ph, 3-(3-Cl-Ph)imino C20H13ClN2O 332.79 (calculated) Hypothetical: Chloro group enhances electron-withdrawing effects, increasing polarity and potential H-bonding.
3-[(3-Chloro-4-methylphenyl)imino]-1-methylindol-2-one 1-Me, 3-(3-Cl-4-Me-Ph)imino C16H13ClN2O 284.74 Density: 1.26 g/cm³; Predicted pKa: 0.58; Methyl at 1-position reduces steric hindrance compared to phenyl.
3-[(4-Methylphenyl)imino]-1-phenylindol-2-one 1-Ph, 3-(4-Me-Ph)imino C21H16N2O 312.37 Methyl substituent (electron-donating) may lower reactivity compared to chloro analogues.
3,3-Diphenylindolin-2-one 3,3-Di-Ph C20H15NO 285.34 Two phenyl groups increase hydrophobicity; mp: ~190–200°C (estimated).
A03: 3-[(2-Benzoyl-4-Cl-Ph)imino]-5-Cl-indol-2-one 3-(2-Benzoyl-4-Cl-Ph)imino, 5-Cl C21H12Cl2N2O2 395.24 IR: 1753 cm⁻¹ (C=O); NMR: δ 11.0 (NH); High melting point (219–220°C) due to rigidity.

Key Observations :

  • Methyl groups (electron-donating) increase hydrophobicity, affecting solubility and membrane permeability .
  • Positional Influence : The 3-chlorophenyl group in the target compound likely confers stronger hydrogen-bonding capability compared to 4-methylphenyl analogues .

Spectroscopic and Physical Properties

  • IR Spectroscopy : Strong C=O stretches (~1750 cm⁻¹) and C=N peaks (~1615 cm⁻¹) are consistent across indol-2-one derivatives. Chlorine substituents may shift these peaks slightly due to inductive effects .
  • NMR Trends : Aromatic protons in chloro-substituted compounds (e.g., A03) appear downfield (δ 6.9–7.6) compared to methyl-substituted analogues, reflecting deshielding effects .
  • Thermal Stability : Melting points correlate with molecular rigidity. A03’s mp of 219–220°C exceeds that of less-substituted derivatives, highlighting the stabilizing role of halogenation and conjugated systems .

Biological Activity

3-(3-Chlorophenyl)imino-1-phenylindol-2-one, with the CAS number 303984-49-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features an indole core substituted with a chlorophenyl imine group, which is significant for its biological activity. The structural formula can be represented as follows:

C17H13ClN2O\text{C}_{17}\text{H}_{13}\text{Cl}\text{N}_{2}\text{O}
PropertyValue
Molecular Weight300.75 g/mol
Melting PointNot extensively documented
SolubilitySoluble in DMSO

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • A549 (lung adenocarcinoma)
  • HeLa (cervical carcinoma)
  • SGC-7901 (gastric adenocarcinoma)

In one notable study, the compound showed IC50 values ranging from 0.090 to 0.650 μM against these cell lines, indicating potent antiproliferative effects . The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

The mechanism by which this compound exerts its anticancer effects primarily involves:

  • Microtubule Destabilization : The compound binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within cancer cells.
  • Cell Cycle Arrest : Treatment with the compound leads to an accumulation of cells in the G2/M phase, suggesting interference with normal cell cycle progression.
  • Induction of Apoptosis : Flow cytometry analyses have shown increased sub-G1 populations after treatment, indicating apoptosis induction .

Study 1: Antiproliferative Effects

In a comprehensive study evaluating various derivatives of indole compounds, this compound was highlighted for its superior activity against cancer cell lines compared to other tested compounds. The study utilized MTT assays to determine cell viability and concluded that structural modifications significantly impacted biological activity.

Study 2: Mechanistic Insights

Further investigation into the compound's mechanism revealed that it not only inhibits microtubule assembly but also alters the expression of proteins involved in apoptosis pathways. Immunofluorescence staining demonstrated a marked disruption in microtubule organization upon treatment with the compound .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds known for their anticancer properties.

Table 2: Comparison with Similar Compounds

Compound NameIC50 (μM)Mechanism of Action
This compound0.090 - 0.650Microtubule destabilization
CA-4 (Combretastatin A4)0.050 - 0.100Microtubule destabilization
Paclitaxel0.500 - 1.000Microtubule stabilization

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